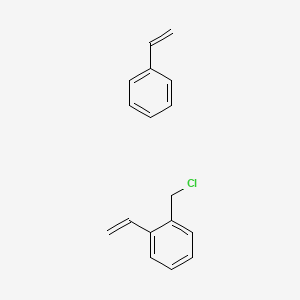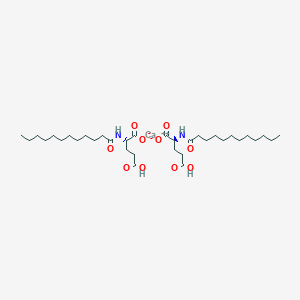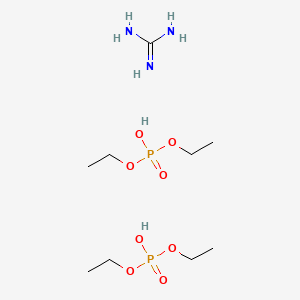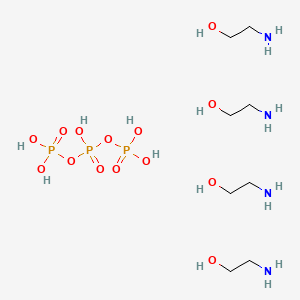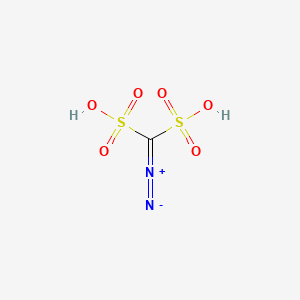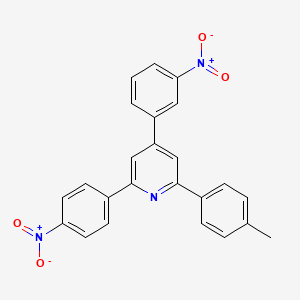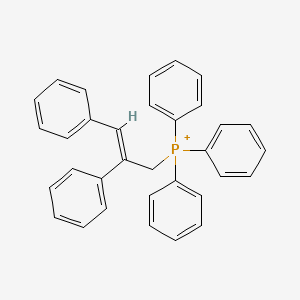
(2,3-Diphenyl-2-propenyl)(triphenyl)phosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide is an organophosphorus compound that features a phosphonium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving phosphonium salts and their biological activities.
Medicine: Research into the potential therapeutic applications of phosphonium compounds includes their use as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes.
Mécanisme D'action
The mechanism by which [(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The phosphonium group can interact with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraphenylphosphonium bromide
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium;bromide is unique due to its specific structural configuration, which includes the (E)-2,3-diphenylprop-2-enyl group This configuration imparts distinct chemical and physical properties that differentiate it from other phosphonium compounds
Propriétés
Numéro CAS |
38633-42-0 |
|---|---|
Formule moléculaire |
C33H28P+ |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
[(E)-2,3-diphenylprop-2-enyl]-triphenylphosphanium |
InChI |
InChI=1S/C33H28P/c1-6-16-28(17-7-1)26-30(29-18-8-2-9-19-29)27-34(31-20-10-3-11-21-31,32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-26H,27H2/q+1/b30-26- |
Clé InChI |
PLBMSWSTGVQYOX-BXVZCJGGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)\C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C=C(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


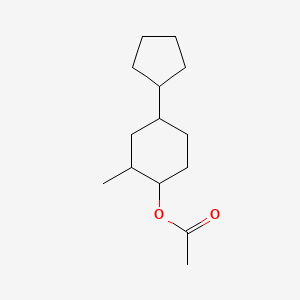
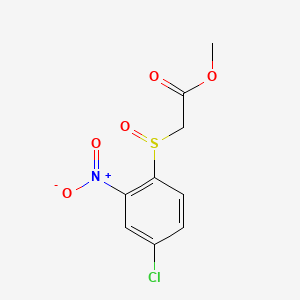
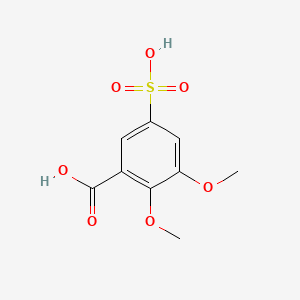
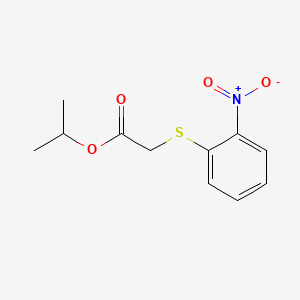
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)
